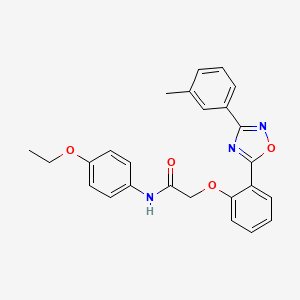
2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N,N-diethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N,N-diethylacetamide, also known as DCA, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. DCA has shown promising results in various studies, particularly in cancer research, and its mechanism of action and biochemical effects have been widely investigated.
作用机制
2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N,N-diethylacetamide's mechanism of action involves the inhibition of pyruvate dehydrogenase kinase, which leads to the activation of pyruvate dehydrogenase. This results in the inhibition of cancer cell metabolism, which is characterized by the Warburg effect, where cancer cells rely on glycolysis for energy production instead of oxidative phosphorylation. This compound has also been shown to induce apoptosis in cancer cells, which further contributes to its anti-cancer effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, particularly in cancer cells. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cancer cell metabolism. This compound has also been shown to have anti-inflammatory effects and to modulate the immune system. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N,N-diethylacetamide in lab experiments is its well-characterized mechanism of action and biochemical effects. This compound has also been extensively studied in various animal models and has shown promising results in cancer research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, particularly at high doses. Additionally, this compound's effects may vary depending on the type of cancer being studied and the stage of the disease.
未来方向
There are several future directions for the use of 2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N,N-diethylacetamide in scientific research. One direction is the investigation of this compound's potential use in combination with other anti-cancer drugs, such as chemotherapy and immunotherapy. Another direction is the investigation of this compound's potential use in the treatment of other diseases, such as diabetes and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in order to minimize toxicity and maximize its therapeutic effects.
合成方法
2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N,N-diethylacetamide can be synthesized through a multi-step process involving the reaction of 2,6-dichlorobenzyl chloride with sodium sulfonamide, followed by the reaction with N,N-diethylacetamide. The resulting compound is then purified and characterized using various analytical techniques.
科学研究应用
2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N,N-diethylacetamide has been widely studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its mechanism of action involves the inhibition of pyruvate dehydrogenase kinase, which leads to the activation of pyruvate dehydrogenase and subsequent inhibition of cancer cell metabolism. This compound has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes.
属性
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl3N2O3S/c1-3-23(4-2)19(25)13-24(12-16-17(21)6-5-7-18(16)22)28(26,27)15-10-8-14(20)9-11-15/h5-11H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEJJZDWMUQBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7703627.png)



![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7703647.png)


